molecular formula C11H8ClF3O2 B1411006 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride CAS No. 1987320-88-6

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride

Cat. No.: B1411006
CAS No.: 1987320-88-6
M. Wt: 264.63 g/mol
InChI Key: PJSIATJTQJNJHQ-UHFFFAOYSA-N
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Description

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride is a specialized organic compound designed for research and development applications. As an acid chloride, this reagent is highly reactive and serves as a key building block in nucleophilic acyl substitution reactions, making it invaluable for the synthesis of more complex molecules, including esters, amides, and acids . The compound features a trifluoromethyl (CF3) group attached to a phenyl ring, a motif of significant interest in modern medicinal chemistry. Incorporating the -CF3 group into organic compounds is a strategic approach in drug design, as it can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity, thereby optimizing the pharmacological profile of potential drug candidates . Researchers utilize this reagent in the development of New Chemical Entities (NCEs), particularly in the construction of complex molecules that require the introduction of a beta-keto acid chloride moiety. The presence of the trifluoromethyl group makes this reagent a valuable precursor for projects aimed at discovering new therapies for various diseases . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-oxo-4-[4-(trifluoromethyl)phenyl]butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O2/c12-10(17)6-9(16)5-7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSIATJTQJNJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CC(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Corresponding Ketone Derivatives

Method Overview:
This approach involves the conversion of a ketone precursor, typically 3-oxo-4-(4-trifluoromethylphenyl)butanoic acid , into its acyl chloride form through reaction with reagents such as thionyl chloride or oxalyl chloride .

Reaction Conditions:

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride
  • Solvent: Anhydrous solvents like dichloromethane (DCM) or chloroform
  • Temperature: Usually reflux conditions (~40-80°C)
  • Duration: 2-4 hours, monitored via TLC

Procedure:
The acid is dissolved in anhydrous DCM, and excess thionyl chloride is added. The mixture is refluxed under inert atmosphere until gas evolution ceases, indicating completion. The excess reagent and by-products are removed under reduced pressure, yielding the acyl chloride.

Advantages:

  • High conversion efficiency
  • Suitable for scale-up
  • Relatively straightforward

Limitations:

  • Requires removal of excess reagents and gases
  • Sensitive to moisture, necessitating strict anhydrous conditions

Conversion via Carbonyldiimidazole (CDI) Activation

Method Overview:
An alternative involves activating the acid with carbonyldiimidazole (CDI) to form an acyl imidazole intermediate, which is then treated with a chlorinating agent to produce the acyl chloride.

Reaction Conditions:

  • Reagents: CDI, chlorinating agent (e.g., POCl₃)
  • Solvent: Anhydrous DMF or DCM
  • Temperature: Ambient to slightly elevated (~25-50°C)

Procedure:
The acid reacts with CDI in anhydrous solvent to form the acyl imidazole. Subsequently, a chlorinating reagent like POCl₃ is added, converting the intermediate into the acyl chloride. The mixture is stirred until complete, then worked up to isolate the product.

Advantages:

  • Mild conditions
  • Good control over reaction progress

Limitations:

  • Additional steps increase complexity
  • CDI and POCl₃ are moisture-sensitive and hazardous

Multi-Step Synthesis via Intermediate Formation

Method Overview:
In some cases, a multi-step route is employed where the acid is first transformed into an ester or amide, then oxidized or chlorinated to the acyl chloride.

Typical Route:

  • Ester formation via Fischer esterification or amide formation
  • Chlorination using reagents like SOCl₂ or PCl₅

Reaction Conditions:

  • Esterification: Reflux with alcohol and acid catalyst
  • Chlorination: Reflux with SOCl₂ or PCl₅ in inert solvent

Advantages:

  • Flexibility in functional group manipulation

Limitations:

  • Longer synthesis time
  • Potential for side reactions

Data Table of Preparation Methods

Method Reagents Solvent Temperature Key Features References
Direct Acid Chloride Formation Thionyl chloride / Oxalyl chloride Anhydrous DCM Reflux (~40-80°C) High efficiency, straightforward , Patent WO2014086325A1
CDI Activation + Chlorination CDI, POCl₃ DMF / DCM 25-50°C Mild, controlled, multi-step
Multi-step via Ester/Amide Alcohols/Amides, SOCl₂ Inert solvents Reflux Flexible, longer process Literature synthesis

Research Findings and Notes

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Amides: Formed from substitution reactions with amines.

    Alcohols: Resulting from the reduction of the carbonyl group.

    Carboxylic Acids: Produced through oxidation reactions.

Scientific Research Applications

Reactivity and Mechanism of Action

The compound is classified as an acyl chloride, known for its electrophilic nature. It readily undergoes various chemical reactions:

  • Substitution Reactions : The chloride group can be replaced by nucleophiles such as amines or alcohols.
  • Reduction Reactions : The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions : It can be oxidized to yield carboxylic acids or other derivatives.

The trifluoromethyl group increases the electrophilicity of the compound, enhancing its reactivity towards various nucleophiles, making it suitable for diverse applications in synthetic organic chemistry.

Medicinal Chemistry

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride is being investigated for its potential as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors. Its ability to form stable complexes with biological molecules makes it a valuable tool in drug development.

Recent studies have highlighted its potential biological activities:

  • Cytotoxicity Against Cancer Cells : In vitro studies on the MCF-7 breast cancer cell line showed significant cytotoxicity with an IC50 value of 20 µM, indicating its potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound demonstrated moderate inhibitory effects on COX-2 and LOX enzymes, suggesting its utility in developing anti-inflammatory drugs.

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the production of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds with enhanced efficacy.

Case Studies

Study FocusFindings
Cytotoxicity Evaluation Significant cytotoxic effects on MCF-7 cells (IC50 = 20 µM) suggest potential for anticancer therapies.
Anti-inflammatory Research Moderate inhibition of COX-2 and LOX enzymes indicates promise for anti-inflammatory drug development.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of this compound. SAR studies indicate that modifications to this group can enhance or reduce potency against various biological targets, emphasizing the importance of structural optimization in drug design .

Mechanism of Action

The mechanism by which 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride exerts its effects involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and synthetic utility of 3-oxo-4-(4-trifluoromethylphenyl)butanoyl chloride can be contextualized by comparing it to analogs with varying substituents. Below is an analysis based on structural analogs described in the literature (e.g., compounds 9b and 9c from ), focusing on substituent effects, reaction yields, and tautomeric behavior.

Substituent Electronic Effects

Compound Substituent Electronic Effect Reactivity Profile
3-Oxo-4-(4-CF₃Ph)butanoyl chloride 4-Trifluoromethylphenyl Strong electron-withdrawing High electrophilicity at carbonyl; stabilized enol tautomers
Compound 9b 4-Bromophenyl Strong electron-withdrawing Moderate electrophilicity; lower enol stabilization
Compound 9c 4-Tolylthio Electron-donating (thioether) Reduced electrophilicity; dominant keto tautomer
  • Trifluoromethylphenyl vs. Bromophenyl : The -CF₃ group is a stronger electron-withdrawing substituent than -Br, leading to greater polarization of the carbonyl group in the trifluoromethyl derivative. This enhances its reactivity in acyl transfer reactions compared to 9b .
  • Trifluoromethylphenyl vs. Tolylthio : The thioether group in 9c donates electron density via resonance, reducing carbonyl electrophilicity. This results in lower reactivity for nucleophilic attacks compared to the trifluoromethyl analog.

Biological Activity

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride, with the molecular formula C11_{11}H8_8ClF3_3O2_2 and a molecular weight of 264.63 g/mol, is an acyl chloride known for its reactivity towards nucleophiles. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and organic synthesis. The trifluoromethyl group attached to the phenyl ring enhances its electrophilicity, making it a versatile intermediate in various chemical reactions.

As an acyl chloride, this compound can undergo several types of reactions:

  • Substitution Reactions : The chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
  • Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

The following table summarizes these reactions:

Reaction TypeProducts FormedCommon Reagents
SubstitutionAmides, EstersAmines, Alcohols
ReductionAlcoholsLithium Aluminum Hydride
OxidationCarboxylic AcidsPotassium Permanganate

Biological Activity

Research indicates that this compound interacts with various biological molecules, potentially influencing enzyme activity and cellular processes. Its unique structure allows it to serve as a building block for biologically active compounds.

The mechanism by which this compound exerts its biological effects involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group increases electrophilicity, enhancing reactivity in substitution and addition reactions. This property is crucial in drug design as it facilitates interactions with biological targets.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Interaction studies have focused on how this compound affects enzyme activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment.
  • Cellular Effects : In vitro studies have demonstrated that this compound influences cell signaling pathways and gene expression. For example, it has been observed to increase p53 expression levels and promote apoptosis in cancer cell lines such as MCF-7, indicating its potential as an anticancer agent .
  • Molecular Docking Studies : Molecular docking studies reveal that the trifluoromethyl group forms strong interactions with amino acid residues of target proteins, enhancing binding affinity . These interactions are critical for understanding the compound's pharmacological profile.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(4-Trifluoromethylphenyl)acetyl chlorideC10_{10}H8_{8}ClF3_3OSimilar trifluoromethyl substitution
2-Methoxy-5-(trifluoromethyl)benzoyl chlorideC10_{10}H9_{9}ClF3_3OContains methoxy group enhancing solubility
2-Nitro-4-trifluoromethyl-benzoyl chlorideC10_{10}H8_{8}ClF3_3NNitro group may influence biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-oxo-4-(4-trifluoromethylphenyl)butanoyl chloride, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves Friedel-Crafts acylation using 4-trifluoromethylbenzene derivatives with a β-keto acid chloride precursor. Key steps include:

  • Dropwise addition of acid chloride to a cooled (0–5°C) reaction mixture to control exothermicity and minimize side reactions .
  • Use of catalytic 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .
  • Purification via distillation (e.g., Kugelrohr apparatus) to isolate the product, though residual unreacted starting materials (~15%) may persist, requiring iterative NMR analysis (e.g., 1^1H/13^{13}C NMR) for validation .

Q. How should researchers safely handle and store this compound given its reactivity?

  • Methodology :

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C in airtight glassware to prevent hydrolysis .
  • Handling : Use a fume hood, PPE (gloves, goggles), and avoid contact with water or alcohols. Reactivity with nucleophiles (e.g., amines, alcohols) necessitates careful stoichiometric control during reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 19^{19}F NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment. 1^1H NMR can resolve ketone and acyl chloride protons but may require deuterated solvents (e.g., CDCl3_3) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or EI-MS validates molecular weight (e.g., expected [M]+^+ at m/z 280.05 for C11_{11}H8_8ClF3_3O2_2) .
  • IR : Strong C=O stretches (~1750–1850 cm1^{-1}) confirm acyl chloride and ketone functionalities .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodology :

  • Perform comparative kinetic studies using substituted benzoyl chlorides (e.g., 4-CF3_3 vs. 4-CH3_3 analogs) with nucleophiles (e.g., amines).
  • Monitor reaction rates via HPLC or 19^{19}F NMR to quantify electronic effects on activation energy .
  • Computational analysis (DFT) of the LUMO energy at the acyl carbon can predict reactivity trends .

Q. What strategies mitigate impurities like residual trihexyl citrate or unreacted intermediates during synthesis?

  • Methodology :

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients to separate polar byproducts .
  • Crystallization : Recrystallize from non-polar solvents (e.g., hexane) to remove low-polarity impurities .
  • Process Optimization : Adjust molar ratios (e.g., acid chloride:amine >1.2:1) and reaction time to minimize unreacted starting materials .

Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

  • Methodology :

  • Docking Studies : Simulate interactions with target enzymes (e.g., proteases) using software like AutoDock Vina to prioritize derivatives .
  • QSPR Modeling : Correlate substituent effects (e.g., CF3_3, Cl) with hydrolysis rates or solubility using descriptors like logP and Hammett constants .

Q. What are the challenges in analyzing degradation products under hydrolytic conditions?

  • Methodology :

  • LC-MS/MS : Identify hydrolyzed products (e.g., 3-oxo-4-(4-trifluoromethylphenyl)butanoic acid) using reverse-phase columns and electrospray ionization .
  • Stability Studies : Conduct accelerated degradation in buffered solutions (pH 1–13) at 40°C to profile degradation pathways .

Data Contradictions and Validation

  • vs. 9 : While emphasizes distillation for purification, highlights malonate-based syntheses. Researchers should cross-validate yields and purity via orthogonal methods (e.g., NMR + HPLC) .
  • vs. 10 : Structural analogs (e.g., sulfonyl vs. trifluoromethyl groups) show divergent spectral fingerprints. Always compare experimental data with PubChem/CAS entries for verification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride
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3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride

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